molecular formula C11H17N3O3S2 B2432242 Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-71-4

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2432242
CAS No.: 392317-71-4
M. Wt: 303.4
InChI Key: BBDCLKCIFQATOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the reaction of 5-pentanamido-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its specific structure and the presence of the thiadiazole ring. Similar compounds include:

These compounds share the thiadiazole ring but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

ethyl 2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S2/c1-3-5-6-8(15)12-10-13-14-11(19-10)18-7-9(16)17-4-2/h3-7H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDCLKCIFQATOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.